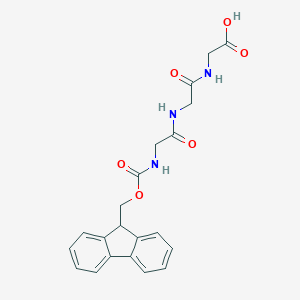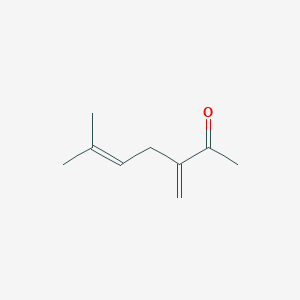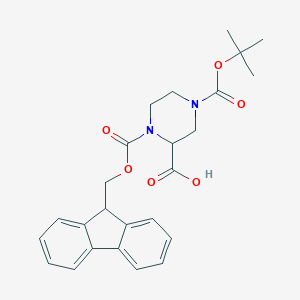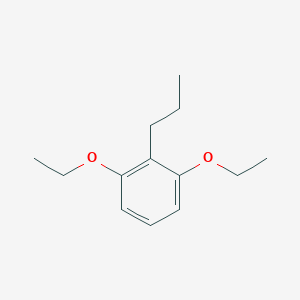
1,3-Diethoxy-2-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethoxy-2-propylbenzene, also known as propylbenzene, is a colorless liquid with a sweet odor. It is an organic compound that is widely used in the chemical industry. Propylbenzene is mainly used as a solvent and intermediate in the production of other chemicals. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3-Diethoxy-2-propylbenzenee is not well understood. However, it is believed to act as a central nervous system depressant. It may also have some analgesic properties.
Biochemical and Physiological Effects:
Propylbenzene has been shown to have some biochemical and physiological effects. It has been shown to cause liver damage in rats when administered at high doses. It may also have some toxic effects on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Propylbenzene has several advantages as a solvent in lab experiments. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively inexpensive and readily available. However, it has some limitations as a solvent. It may not be suitable for reactions that require high temperatures or pressures. It may also have some toxic effects on living organisms.
Orientations Futures
There are several future directions for research on 1,3-Diethoxy-2-propylbenzenee. One area of research could be the development of new synthetic methods for the production of 1,3-Diethoxy-2-propylbenzenee. Another area of research could be the study of the toxic effects of 1,3-Diethoxy-2-propylbenzenee on living organisms. Further research could also be done on the potential applications of 1,3-Diethoxy-2-propylbenzenee in various fields of science, such as the pharmaceutical and agrochemical industries.
Conclusion:
In conclusion, 1,3-Diethoxy-2-propylbenzenee is an important organic compound that is widely used in the chemical industry. It has several potential applications in various fields of science. However, it also has some limitations and potential toxic effects. Further research is needed to fully understand the properties and potential applications of 1,3-Diethoxy-2-propylbenzenee.
Méthodes De Synthèse
Propylbenzene can be synthesized by the alkylation of benzene with propylene using a catalyst such as aluminum chloride. The reaction takes place at high temperatures and pressures. The yield of the reaction depends on the reaction conditions, such as the temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
Propylbenzene has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Propylbenzene is also used as a solvent in the chemical industry.
Propriétés
| 172931-99-6 | |
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
1,3-diethoxy-2-propylbenzene |
InChI |
InChI=1S/C13H20O2/c1-4-8-11-12(14-5-2)9-7-10-13(11)15-6-3/h7,9-10H,4-6,8H2,1-3H3 |
Clé InChI |
XSJCBHBACBMADY-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC=C1OCC)OCC |
SMILES canonique |
CCCC1=C(C=CC=C1OCC)OCC |
Synonymes |
Benzene, 1,3-diethoxy-2-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine](/img/structure/B60370.png)
![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)
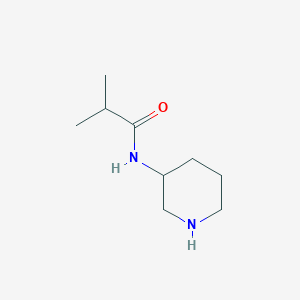
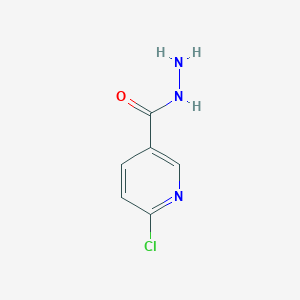
![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)
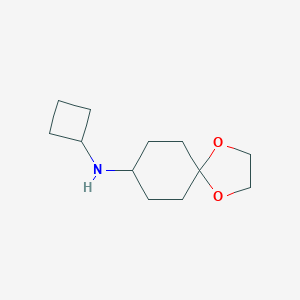
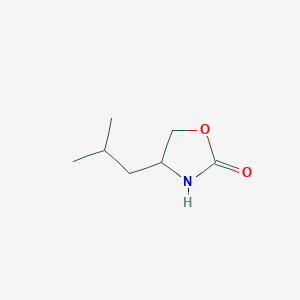
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)

